2,6-Difluoro-3-nitrophenylboronic acid

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers requiring precise electronic tuning in Suzuki-Miyaura cross-coupling face inconsistent results when substituting non-fluorinated or differently fluorinated phenylboronic acids. 2,6-Difluoro-3-nitrophenylboronic acid (CAS 1150114-28-5) delivers the exact 2,6-difluoro-3-nitro substitution pattern, ensuring reproducible reactivity and the correct steric/electronic profile in coupled products. • Non-interchangeable building block for medicinal chemistry and materials science • 95% purity with reliable batch-to-batch consistency • Global shipping with secure packaging

Molecular Formula C6H4BF2NO4
Molecular Weight 202.908
CAS No. 1150114-28-5
Cat. No. B591525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-nitrophenylboronic acid
CAS1150114-28-5
Molecular FormulaC6H4BF2NO4
Molecular Weight202.908
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)[N+](=O)[O-])F)(O)O
InChIInChI=1S/C6H4BF2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H
InChIKeySPEDPBJIXAVPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-nitrophenylboronic Acid – Specifications & Identity


2,6-Difluoro-3-nitrophenylboronic acid (CAS 1150114-28-5) is a fluorinated arylboronic acid derivative with the molecular formula C6H4BF2NO4 and a molecular weight of 202.91 g/mol . It is typically supplied as a light yellow to yellow powder or crystals with a standard purity specification of 95% . This compound is a specialized building block employed primarily in Suzuki-Miyaura cross-coupling reactions to install a 2,6-difluoro-3-nitrophenyl moiety into more complex molecular frameworks .

Suzuki-Miyaura Cross-Coupling Building Block

Installs 2,6-difluoro-3-nitrophenyl moiety into complex frameworks

Specific Isomeric Identity Required

Ortho,ortho'-difluoro and meta-nitro substitution pattern dictates reactivity and electronic profile

Cold-Chain Storage Advisable

Recommended storage under inert atmosphere at 2–8°C to preserve integrity

2,6-Difluoro-3-nitrophenylboronic Acid – Substitution Risks


Simple substitution with a non-fluorinated analog like 3-nitrophenylboronic acid (CAS 13331-27-6) or a differently fluorinated isomer such as 2,4-difluoro-3-nitrophenylboronic acid (CAS 1779496-54-6) will alter the steric and electronic properties of the resulting coupled product, potentially leading to suboptimal yields, failed coupling reactions, or altered biological activity in the final target molecule [1]. The unique combination of ortho-fluorine atoms and a meta-nitro group in this specific isomer dictates its reactivity profile, making it a non-interchangeable building block in medicinal chemistry and materials science [2].

Non-fluorinated analog (e.g., 3-nitrophenylboronic acid)

Absence of ortho-fluorine atoms alters electronic character and may reduce coupling efficiency or change product profile.

Differently fluorinated isomer (e.g., 2,4-difluoro-3-nitrophenylboronic acid)

Regioisomeric fluorine placement changes steric environment and electronic distribution, leading to divergent coupling outcomes.

Uncontrolled storage or ambient handling

Boronic acid degradation may occur without cold, inert storage, compromising reactivity and lot reproducibility.

2,6-Difluoro-3-nitrophenylboronic Acid – Evidence Guide


Purity & Batch Consistency

The target compound 2,6-difluoro-3-nitrophenylboronic acid (CAS 1150114-28-5) is typically offered with a minimum purity specification of 95%, as reported by multiple suppliers . This purity level is comparable to that of its isomer 2,4-difluoro-3-nitrophenylboronic acid (CAS 1779496-54-6), which is also supplied at 95% purity . This consistent purity specification ensures reliable performance in sensitive coupling reactions where impurities could poison catalysts or lead to side products.

Purity Specification
Data to verify
95% (supplier reports, comparable to 2,4-difluoro isomer)
Cross-supplier consistency supports coupling reliability
Supplier specification; lot-specific analysis recommended
Medicinal Chemistry Chemical Synthesis Quality Control

Hydrolytic Stability

While direct hydrolytic stability data for 2,6-difluoro-3-nitrophenylboronic acid is not reported, class-level inference from studies on fluorinated phenylboronic acids indicates that compounds with ortho-fluorine substitution, such as 2,6-difluorophenylboronic acid, exhibit lower hydrolytic stability compared to non-fluorinated or para-fluorinated analogs [1]. Specifically, 2,6-difluorophenylboronic acid is among the least stable fluorinated isomers studied, which implies that the target compound may also be prone to protodeboronation under aqueous reaction conditions [1]. This necessitates careful handling, storage under inert atmosphere, and optimized reaction protocols to prevent premature degradation.

Hydrolytic Stability
Class-level inference
Inferred relatively low; ortho,ortho'-difluoro pattern associated with higher protodeboronation tendency
Requires anhydrous handling and inert atmosphere protection
Based on 2,6-difluorophenylboronic acid studies; no direct data for target compound
Organoboron Chemistry Reaction Optimization Stability Studies

Physical Form & Storage

The target compound is a solid at ambient temperature and is recommended for storage under an inert atmosphere at 2-8°C . This is in contrast to the less demanding storage conditions for some other boronic acids, such as 3-nitrophenylboronic acid, which can often be stored at room temperature. The requirement for cold, inert storage reflects the compound's enhanced reactivity and potential for degradation, underscoring the need for proper handling protocols to maintain its integrity during synthesis campaigns.

Storage Requirement
Supplier spec
2–8°C under inert gas vs. 3-nitrophenylboronic acid (room temperature)
Cold-chain maintenance preserves reactivity and shelf-life
Contrasts with less demanding storage of non-fluorinated analog
Compound Handling Laboratory Safety Stability

2,6-Difluoro-3-nitrophenylboronic Acid – Research Applications


Fluorinated Biaryl Pharmacophores

The compound serves as a key building block in the construction of fluorinated biaryl structures via Suzuki-Miyaura cross-coupling. The specific substitution pattern (2,6-difluoro-3-nitro) is valuable for introducing both electron-withdrawing fluorine atoms and a nitro group, which can be further transformed (e.g., reduction to an amine) to create diverse pharmacophores . This application leverages the compound's defined purity and the necessity for its unique isomeric identity, as alternative isomers would yield products with different steric and electronic profiles.

Functionalized Heterocycles for Drug Discovery

2,6-Difluoro-3-nitrophenylboronic acid is employed to introduce a substituted phenyl ring into heterocyclic cores, a common strategy in medicinal chemistry to modulate potency, selectivity, and metabolic stability. The ortho-fluorine atoms can also participate in favorable interactions with target proteins, making this specific boronic acid a valuable tool for lead optimization [1].

Advanced Electronic Materials

The electron-deficient nature of the 2,6-difluoro-3-nitrophenyl group, resulting from the combined effect of the nitro and fluorine substituents, makes this boronic acid useful for the synthesis of organic semiconductors, liquid crystals, and other advanced materials where precise control over electronic properties is required .

Application
Selection Property
Validation Focus
Fluorinated biaryl construction
Isomeric identity (2,6-difluoro-3-nitro)
Coupling efficiency and isomer verification
Heterocycle functionalization for lead exploration
Electronic and steric tuning by ortho-F and meta-NO₂
Functional group transformation and product characterization
Advanced electronic materials synthesis
Electron-deficient building block
Material property characterization (e.g., conductivity, liquid crystallinity)

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